BAK2-66
Description
Properties
CAS No. |
1301178-83-5 |
|---|---|
Molecular Formula |
C23H24Cl2FN3O2 |
Molecular Weight |
464.36 |
IUPAC Name |
N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]-3-fluorobutyl]-2-benzofurancarboxamide |
InChI |
InChI=1S/C23H24Cl2FN3O2/c24-18-5-3-6-19(22(18)25)29-12-10-28(11-13-29)15-17(26)8-9-27-23(30)21-14-16-4-1-2-7-20(16)31-21/h1-7,14,17H,8-13,15H2,(H,27,30) |
InChI Key |
LRBUVURCWWAQQT-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=CC=CC=C2O1)NCCC(F)CN3CCN(C4=CC=CC(Cl)=C4Cl)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAK2-66; BAK2 66; BAK266; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bak2 66
Strategies for Enantiopure Synthesis of BAK2-66
The enantiopure synthesis of this compound is centered around the preparation of a key chiral secondary alcohol intermediate, which is then used to introduce the fluorine atom stereoselectively. nih.govebi.ac.uk The synthetic pathway is designed to build the molecule's core structure while establishing the correct stereochemistry early in the sequence.
The synthesis of this compound enantiomers begins from chiral epoxide starting materials. nih.gov For the (R)-enantiomer, the synthesis starts with an asymmetric hydrolysis of a terminal epoxide using Jacobsen's catalyst, a technique known as hydrolytic kinetic resolution, which yields the epoxide in high enantiomeric excess (≥99% ee). nih.gov The synthesis of the (S)-enantiomer utilizes commercially available (S)-2-(Bromoethyl) oxirane, simplifying the initial steps. nih.gov
From the chiral epoxide, the pathway involves several key transformations. The epoxide is opened by 1-(2,3-dichlorophenyl)piperazine, followed by a fluorination step, deprotection, and final amidation with benzofuran-2-carboxylic acid to yield the final this compound compound. nih.gov This optimized pathway is crucial for obtaining multigram quantities of the related compound (R)-PG648 for in-vivo studies and has been adapted for this compound. nih.gov
Table 1: Multi-step Synthesis Pathway for (R)-BAK2-66
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| a | Phthalimide Installation | Potassium phthalimide, DMF, RT, 12 h |
| b | Hydrolytic Kinetic Resolution | (Salen)Co(III)(OAc) complex, H₂O, THF, 72 h |
| c | Epoxide Opening | 1-(2,3-dichlorophenyl)piperazine, isopropanol, reflux, 12 h |
| d | Fluorination | DAST, CH₂Cl₂, -78 °C to RT, 12 h |
| e | Deprotection | Hydrazine, EtOH, reflux, 3 h |
| f | Amidation | Benzofuran-2-carboxylic acid, SOCl₂, 3 h |
This table is based on the synthetic scheme reported for (R)-BAK2-66. nih.gov
The core strategy for obtaining enantiopure this compound relies on starting with enantiomerically pure materials rather than resolving a racemic mixture at the end of the synthesis. nih.gov
(R)-Enantiomer: The synthesis employs a hydrolytic kinetic resolution of the terminal epoxide (compound 2 in the original literature) using Jacobsen's catalyst. nih.gov This method effectively separates the enantiomers by selectively hydrolyzing one, leaving the desired (R)-epoxide with an enantiomeric excess of ≥99%. nih.gov
(S)-Enantiomer: For the (S)-enantiomer, the synthesis begins with commercially available (S)-2-(Bromoethyl) oxirane, which is already enantiopure, thus bypassing the need for a resolution step. nih.gov
This approach, using a chiral secondary alcohol intermediate, is a cornerstone for preparing the enantiomers of both this compound and its 3-hydroxy analogue, PG648. nih.govebi.ac.uk The purity and enantiomeric excess of the intermediates and the final products are confirmed using chiral HPLC analysis. nih.gov
A critical step in the synthesis is the conversion of the 3-hydroxy group on the intermediate to a 3-fluoro group. nih.gov This is achieved using the fluorinating agent N,N-diethylaminosulfur trifluoride (DAST). nih.govebi.ac.uk
Chiral Resolution Techniques in this compound Synthesis
Synthesis of Related Analogues and Intermediates (e.g., PG648, structural isomers)
The synthetic route developed for this compound is closely related to that of its analogue, PG648. nih.gov The same chiral secondary alcohol intermediate serves as a common precursor for both compounds. nih.govebi.ac.uk To synthesize (R)-PG648, this intermediate undergoes amidation with 1H-indole-2-carboxamide instead of the fluorination and subsequent steps used for this compound. nih.gov
During the fluorination of the alcohol intermediate (4) to produce this compound, a structural isomer is also formed as a by-product. nih.gov This occurs when the fluoride (B91410) ion attacks the aziridinium (B1262131) ion intermediate at the C-2 position instead of the C-1 position. nih.gov This side product (intermediate 5b) was isolated and, after deprotection and amidation with benzofuran-2-carboxylic acid, yielded compound 8, a structural isomer of this compound where the fluorine atom is on the 4-position of the butyl chain relative to the piperazine (B1678402) ring. nih.gov
Analysis of Side Reactions and By-product Formation during Synthesis
The primary side reaction observed during the synthesis of this compound occurs during the DAST-mediated fluorination step. nih.gov The reaction yields not only the desired fluorinated intermediate (5a) but also a structural isomer (5b). nih.gov
Table 2: Product Distribution in Fluorination Reaction
| Product | Description | Ratio |
|---|---|---|
| Intermediate 5a | Expected product, leads to this compound | ~2.5 |
| Intermediate 5b | Side-reaction product, leads to structural isomer 8 | 1 |
Data derived from the reported fluorination of the alcohol intermediate (4). nih.gov
The formation of this side product is attributed to the nucleophilic attack by the fluoride ion on the alternate carbon of the aziridinium ion intermediate. nih.gov These two intermediates, 5a and 5b, were successfully separated using column chromatography, allowing for the isolated synthesis of both this compound and its structural isomer. nih.gov
Scale-Up Considerations for Research-Grade Material
The synthesis of these compounds, particularly for in vivo studies in animal models, requires multigram quantities of enantiopure material. nih.gov The reported synthetic method for the related analogue, (R)-PG648, was successfully modified from an original small-scale procedure to achieve this scale-up, yielding the pure single enantiomer in quantities sufficient for research. nih.gov While specific details on the scale-up of this compound are not extensively documented in the primary literature, the established and optimized chiral synthesis pathway provides a robust foundation for producing research-grade material. nih.gov The availability of custom synthesis for gram quantities from commercial suppliers further suggests that the process is scalable for research purposes. medkoo.comsyninnova.com
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Code | Full Chemical Name |
|---|---|
| This compound | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-fluorobutyl)-benzofuran-2-carboxamide ontosight.ai |
| PG648 | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)1H-indole-2-carboxamide nih.gov |
| DAST | N,N-diethylaminosulfur trifluoride nih.gov |
| Compound 8 | Structural isomer of this compound nih.gov |
Molecular Mechanism of Action and Receptor Interaction Studies of Bak2 66
Target Identification and Binding Affinity Analysis
The primary molecular target of BAK2-66 is the dopamine (B1211576) D3 receptor (D3R). Extensive research has been conducted to characterize its binding affinity and selectivity profile across various dopamine receptor subtypes. These studies typically involve radioligand binding competition assays using membranes from cell lines, such as human embryonic kidney (HEK) 293 cells, that are engineered to express specific human dopamine receptor subtypes. acs.org
Dopamine D3 Receptor (D3R) Binding Kinetics and Affinity (K_i values)
Binding affinity is quantified by the inhibition constant (K_i), which represents the concentration of a ligand required to occupy 50% of the receptors. A lower K_i value indicates a higher binding affinity. For the racemic mixture of this compound, denoted as (±)-BAK2-66, the binding affinity for the human dopamine D3 receptor is reported to be in the nanomolar range. One study determined its K_i value to be 10 nM. acs.org Another earlier report cited a K_i of 5.4 nM. acs.org The (R)-enantiomer, (R)-BAK2-66, demonstrates a slightly higher affinity, with a reported K_i value of 6.9 nM for the D3R. acs.org
Selectivity Profiles Across Dopamine Receptor Subtypes (D2R, D3R, D4R)
A critical aspect of a ligand's pharmacological profile is its selectivity for its intended target over other related receptors. The D2-like receptor subfamily includes the D2, D3, and D4 receptors, which share significant structural homology, making the development of subtype-selective compounds challenging. rowan.edunih.gov
This compound has been evaluated for its binding affinity at human D2, D3, and D4 receptors. acs.org The racemic form, (±)-BAK2-66, shows a marked preference for the D3R. In one set of experiments, it displayed a K_i of 960 nM at the D2R, which, when compared to its D3R affinity (10 nM), results in a 96-fold selectivity for the D3R over the D2R. acs.org The (R)-enantiomer, (R)-BAK2-66, exhibits even greater selectivity, showing an approximately 115-fold preference for the D3R over the D2R. acs.org
Below is an interactive data table summarizing the binding affinities and selectivity ratios for this compound.
| Compound | hD2R K_i (nM) | hD3R K_i (nM) | hD4R K_i (nM) | Selectivity (D2R/D3R) | Selectivity (D4R/D3R) |
| (±)-BAK2-66 | 960 | 10 | 973 | 96 | 97.3 |
| (R)-BAK2-66 | 794 | 6.9 | 660 | ~115 | ~95.7 |
| (S)-BAK2-66 | 1340 | 25.5 | 1320 | ~52.5 | ~51.8 |
| Data derived from studies using [3H]N-methylspiperone radioligand binding in membranes from HEK293 cells expressing human dopamine receptors. acs.org |
Enantioselectivity in Receptor Binding for (R)- and (S)-BAK2-66
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-BAK2-66 and (S)-BAK2-66. Studies have demonstrated that there is a clear enantioselectivity in its binding to the D3 receptor. nih.gov The (R)-enantiomer consistently shows higher affinity and selectivity for the D3R compared to the (S)-enantiomer. nih.govresearchgate.net
As detailed in the table above, (R)-BAK2-66 binds to the D3R with a K_i of 6.9 nM, whereas the (S)-enantiomer has a lower affinity, with a K_i of 25.5 nM. acs.org This represents a nearly 4-fold difference in binding affinity between the two enantiomers at the D3 receptor. This enantioselectivity underscores the specific stereochemical requirements for optimal interaction with the receptor's binding site. nih.gov
Ligand-Receptor Interaction Dynamics
The selectivity of this compound for the D3R over the highly homologous D2R is governed by specific molecular interactions within the receptor's binding domain. Computational docking and molecular dynamics simulations, along with structure-activity relationship (SAR) studies, have provided insights into these interactions. nih.govacs.org
Molecular Determinants of D3R Selectivity and Efficacy
The chemical structure of this compound features two key components connected by a linker: a primary pharmacophore (a substituted phenylpiperazine) that binds to the orthosteric binding site (OBS), and a secondary pharmacophore (a benzofuranylamide group). nih.govresearchgate.net The selectivity of this compound is influenced by several structural features:
The 3-Fluoro Group: The fluorine atom on the butyl linking chain is a critical modification. While a related compound with a hydroxyl (OH) group at this position, (R)-PG648, also shows D3R selectivity, the interaction of the 3-F group of (R)-BAK2-66 with the receptor is distinct. It is suggested that the polar interaction with a specific tyrosine residue (Y7.43) in the D3R is less prominent for the 3-F group compared to the 3-OH group, which affects the degree of enantioselectivity. acs.orgnih.gov
Benzofuranylamide Moiety: The secondary pharmacophore of this compound is a benzofuranylamide, which differs from the indolylamide structure of similar compounds like PG648. The structure of this secondary pharmacophore is crucial as it likely affects interactions within the binding pocket. nih.gov
Carbonyl Group: Studies on related compounds have shown that the carbonyl group in the amide linker is pivotal for D3R selectivity. Removing this group significantly reduces binding affinity at the D3R while having less effect on D2R binding, thereby diminishing selectivity. acs.org
Role of Secondary Binding Pockets (SBP) in Selectivity
A key discovery in understanding D3R selectivity is the role of a secondary binding pocket (SBP), which is an extracellular extension of the primary orthosteric binding site. nih.govacs.orgnih.gov This pocket differs between the D2R and D3R, providing a structural basis for designing selective ligands. ebi.ac.uk
The secondary pharmacophore of bitopic ligands like this compound engages with this SBP. researchgate.netfrontiersin.org Molecular dynamics studies have shown that the length of the linker connecting the primary and secondary pharmacophores is critical for the optimal placement of the secondary pharmacophore within this SBP. acs.orgnih.gov Specifically for the D3R, the four-carbon linker of this compound allows the benzofuranylamide group to position itself favorably within the SBP, away from a critical glycine (B1666218) residue (Gly94) in the extracellular loop 1 (EL1). acs.orgnih.gov This interaction within the divergent SBP is a major molecular determinant of the compound's high selectivity for the D3R over the D2R. acs.org
Influence of Linker Length and Composition on Affinity and Selectivity
The structural bridge, or linker, connecting the primary and secondary pharmacophoric elements in 4-phenylpiperazine-based ligands plays a critical role in determining their binding affinity and selectivity for dopamine receptors. nih.gov Research into this class of compounds has established that a functionalized 4-carbon linking chain is a key feature for developing highly selective D3 receptor (D3R) antagonists. nih.gov In the case of this compound, the importance of the 4-atom linker length between the benzofuranyl amide and the 4-phenylpiperazine moiety has been specifically demonstrated. nih.gov
The composition of this linker is equally significant. The structure of the secondary pharmacophore, which for this compound is a benzofuranylamide, influences the interactions within the receptor's binding pocket. nih.gov This is highlighted when comparing this compound to similar compounds like PG648, which is an indolylamide. nih.gov This difference in the terminal heteroaryl amide group, as part of the linker and secondary pharmacophore complex, contributes to variations in binding affinity and selectivity profiles between the molecules. nih.gov Studies on related bitopic ligands, which bind to two sites on a receptor, further underscore that the linker's composition can determine whether the compound acts as a competitive or allosteric antagonist. nih.gov The length and chemical nature of the linker are crucial for establishing the proper spatial orientation between the two ends of the molecule, which is essential for potent and selective interaction with the target receptor. explorationpub.com
Specific Amino Acid Residue Interactions (e.g., Y7.43)
Molecular dynamics studies, informed by the crystal structure of the D3R, have suggested a key interaction between a tyrosine residue in the seventh transmembrane domain (Y7.43) and the linker chain of certain antagonists. nih.gov For the related compound (R)-PG648, a notable polar interaction is proposed to occur between its 3-OH group on the linker and this Y7.43 residue. nih.gov
In this compound, the hydroxyl group is replaced by a fluorine atom (3-F). nih.gov While its enantiomer, (R)-BAK2-66, retains enantioselectivity for the D3R, the degree of this selectivity is less pronounced than that observed with (R)-PG648. nih.gov This suggests that the polar interaction between the 3-F group of (R)-BAK2-66 and the Y7.43 residue is less significant than the corresponding interaction with the 3-OH group of (R)-PG648. nih.gov This specific amino acid interaction is a critical determinant of both the affinity and the enantioselectivity of these ligands at the D3 receptor. nih.gov
Functional Assays for Receptor Antagonism
Radioligand Binding Competition Assays
Radioligand binding assays are a standard and robust method for determining the binding affinity of a compound to its target receptor. giffordbioscience.comsygnaturediscovery.com These competitive assays measure how effectively a test compound (like this compound) displaces a radiolabeled ligand that has a known affinity for the receptor. giffordbioscience.comperceptive.com The results are typically expressed as an inhibition constant (Kᵢ), with lower values indicating higher binding affinity. giffordbioscience.com
For this compound, binding affinities were evaluated using radioligand binding competition assays with [³H]N-methylspiperone as the radioligand. nih.gov The experiments confirmed that this compound is a selective D3R antagonist. nih.gov The racemic mixture, (±)-BAK2-66, showed a 96-fold selectivity for the D3R over the D2R. nih.gov Further resolution of the enantiomers revealed that (R)-BAK2-66 possesses higher D3R affinity and is approximately 115-fold more selective for D3R than D2R. nih.gov
Below is a table of binding affinities (Kᵢ, nM) for this compound enantiomers and its racemate at human dopamine receptors.
| Compound | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₄R Kᵢ (nM) | D₃R/D₂R Selectivity |
|---|---|---|---|---|
| (R)-BAK2-66 | 790 | 6.9 | 520 | ~115-fold |
| (S)-BAK2-66 | 950 | 27 | 870 | ~35-fold |
| (±)-BAK2-66 | 860 | 10 | 710 | ~86-fold |
Data sourced from Newman, et al. (2015). nih.gov
Cell-Based Assays (e.g., HEK293 cells expressing human D2R, D3R, D4R)
To determine the binding characteristics of this compound in a biologically relevant system, cell-based assays are employed. researchgate.net Specifically, membranes prepared from Human Embryonic Kidney 293 (HEK293) cells were utilized. nih.gov These HEK293 cells were engineered to stably express the human dopamine D2, D3, and D4 receptors (hD2R, hD3R, and hD4R, respectively). nih.gov This system allows for the precise measurement of ligand interaction with each specific human receptor subtype in isolation. nih.govnih.gov The radioligand binding competition assays that generated the affinity data for this compound were performed using these specific cell membrane preparations. nih.gov
Signal Transduction Pathway Modulation (e.g., β-arrestin recruitment, G protein activation, pERK phosphorylation, if applicable and non-clinical)
G protein-coupled receptors (GPCRs), such as the dopamine receptors, initiate intracellular signaling through two primary pathways: G protein-dependent signaling and β-arrestin-dependent signaling. nih.govbiomolther.org Upon activation by an agonist, the receptor couples to G proteins, triggering downstream second messenger cascades. nih.gov As an antagonist, this compound is expected to block this G protein activation by preventing the binding of dopamine or other agonists to the D3R.
Simultaneously, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. biomolther.org β-arrestin binding not only desensitizes the G protein signal but can also initiate its own distinct signaling pathways, including the activation of kinases like extracellular signal-regulated kinase (ERK). embopress.orgduke.edufrontiersin.org An antagonist like this compound would prevent the agonist-induced conformational changes necessary for GRK phosphorylation and subsequent β-arrestin recruitment, thereby inhibiting both G protein- and β-arrestin-mediated signaling events. nih.gov While the specific effects of this compound on these individual signaling pathways have not been detailed, its role as a D3R antagonist implies inhibition of these agonist-driven transduction cascades. nih.govnih.gov
Computational and Structural Biology Investigations of Bak2 66
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as BAK2-66, interacts with its protein target. These simulations provide insights into the binding affinity and the specific orientation of the ligand within the receptor's binding site.
Prediction of Ligand-Protein Interactions and Binding Modes
Molecular docking simulations have been instrumental in elucidating the binding mode of this compound within the dopamine (B1211576) D3 receptor (D3R). These studies predict the specific amino acid residues that form key interactions with the ligand, stabilizing the complex. For instance, it has been suggested that polar interactions play a significant role in the binding of related compounds. While the 3-OH group of a similar antagonist, (R)-PG648, is thought to have a prominent polar interaction with the tyrosine residue Y7.43 of the D3R, the 3-F group of (R)-BAK2-66 is believed to have a less pronounced, yet still important, interaction. nih.gov
The structure of the secondary pharmacophore, a benzofuranylamide in the case of this compound, also influences its interactions within the binding pocket. nih.gov Docking studies have shown that the orientation of this compound in the binding site is crucial for its affinity and selectivity. The interactions are often a combination of hydrogen bonds and hydrophobic interactions with various residues in the binding pocket.
Table 1: Predicted Interactions of this compound with D3R
| Interaction Type | Key Residues Involved |
|---|---|
| Polar Interaction | Y7.43 |
| Hydrophobic Interactions | Various |
| Secondary Pharmacophore Interactions | Binding Pocket Residues |
Conformational Analysis of this compound within Receptor Binding Sites
Conformational analysis investigates the different spatial arrangements, or conformations, that this compound can adopt, particularly when bound to its receptor. The flexibility of the ligand and the receptor site are both critical for achieving an optimal binding pose. nih.govebi.ac.uk
Studies have highlighted the importance of the 4-atom linker length between the aryl amide and the 4-phenylpiperazine moiety of this compound. nih.govebi.ac.uk Molecular dynamics studies on related compounds have shown that a shorter, 3-carbon linker can prevent the optimal placement of the secondary pharmacophore in a subpocket of both the D2 and D3 receptors, leading to lower binding affinity. nih.gov In the D3R, this shorter linker positions the secondary pharmacophore away from a critical glycine (B1666218) residue in the first extracellular loop (EL1). nih.gov This underscores the importance of the specific conformation adopted by the linker in facilitating key interactions within the binding site.
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interactions and the flexibility of both the ligand and the protein. nih.govebi.ac.ukresearchgate.net
Dynamics of D3R-BAK2-66 Interactions
MD simulations have been used to study the stability of the interactions between this compound and the dopamine D3 receptor. These simulations can reveal how the initial docked pose evolves over time and whether the key interactions predicted by docking are maintained. The dynamics of the system can highlight the formation and breaking of hydrogen bonds and changes in hydrophobic contacts, providing a more realistic picture of the binding event. nih.govebi.ac.ukresearchgate.net
The enantioselectivity observed for this compound, where the (R)-enantiomer shows higher affinity and selectivity for D3R than the (S)-enantiomer, can be further investigated using MD simulations. nih.govebi.ac.uk These simulations can help to explain the energetic differences between the binding of the two enantiomers.
Exploration of Receptor Flexibility and Ligand Accommodation
GPCRs like the D3 receptor are known to be flexible, and this flexibility can play a crucial role in ligand binding. MD simulations allow for the exploration of how the receptor accommodates the ligand. nih.govebi.ac.uk This includes movements in the transmembrane helices and extracellular loops that can create or modify the binding pocket.
The interaction with specific residues, such as the tyrosine in the seventh transmembrane domain (Y7.43), has been a focus of these studies. nih.gov The dynamics of this and other residues in the presence of this compound can provide a deeper understanding of the structural determinants of its affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR studies can help to identify the key molecular features that contribute to high affinity and selectivity for the D3 receptor. researchgate.net
These studies often involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental binding data. The resulting models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent and selective D3R antagonists.
Correlation of Structural Features with Receptor Affinity and Selectivity
The affinity and selectivity of this compound for the dopamine D3 receptor are intricately linked to its specific structural features, a relationship that has been clarified through comparative analysis with its enantiomer and related compounds. This compound is a benzofuranyl analogue of the D3R antagonist (R)-PG648. mdpi.comnih.gov The primary structural difference lies in the secondary pharmacophore, where this compound possesses a benzofuranylamide group in place of the indolylamide group of PG648. nih.gov
Studies have demonstrated that the (R)-enantiomer of this compound exhibits higher affinity and selectivity for the D3R compared to its (S)-enantiomer. mdpi.comnih.gov However, (R)-BAK2-66 shows lower D3R affinity than (R)-PG648, suggesting that the polar interaction between the 3-F group of (R)-BAK2-66 with the receptor's binding pocket is less prominent than the 3-OH group of (R)-PG648. nih.gov
The length of the linker connecting the aryl amide and the 4-phenylpiperazine moieties is also a critical determinant of receptor affinity and selectivity. nih.gov Molecular dynamics studies have indicated that a 4-atom linker, as present in this compound, is important for the optimal positioning of the secondary pharmacophore within a secondary binding pocket of the D3 receptor. nih.gov This secondary binding pocket is located in the extracellular vestibule and is less conserved than the primary binding pocket, which contributes to the ligand's selectivity. mdpi.com The 2,3-dichlorophenylpiperazine moiety of this compound is predicted to bind to the orthosteric binding site (OBS), while the benzofuranylamide terminal is directed towards this secondary binding pocket. uni-duesseldorf.de
The following table summarizes the binding affinities (Ki) of the enantiomers of this compound for the human D2 and D3 receptors.
| Compound | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |
| (R)-BAK2-66 | 6.9 | 793 | ~115-fold |
| (S)-BAK2-66 | 45 | 1160 | ~26-fold |
| (±)-BAK2-66 | 10 | 960 | ~96-fold |
Data sourced from Kumar et al. (2014). nih.gov
Development of Predictive Models for Analog Design
The development of predictive models for the design of this compound analogs is guided by the structure-activity relationships (SAR) established through computational and experimental studies. nih.gov These models aim to leverage the understanding of how specific structural modifications impact receptor binding and functional activity to rationally design new compounds with improved properties. nih.gov
Key principles that inform these predictive models include:
Pharmacophore Characterization : The identification and optimization of the primary pharmacophore (e.g., 2,3-dichlorophenylpiperazine) that interacts with the orthosteric binding site and the secondary pharmacophore (e.g., benzofuranylamide) that engages with the secondary binding pocket are fundamental. nih.govrowan.edu
Linker Optimization : The length, composition, and rigidity of the linker between the two pharmacophores are critical for achieving the correct orientation and optimal interaction with both binding sites. nih.govuni-duesseldorf.de Altering the linker can shift a compound's activity from an allosteric to a competitive antagonist. uni-duesseldorf.de
Stereochemistry : The chirality of the compound plays a significant role in its affinity and selectivity, as demonstrated by the differences between the (R)- and (S)-enantiomers of this compound. nih.govnih.gov
Structure-Based Drug Design : Homology models of the D3 receptor, often based on the crystal structure of the D3R in complex with other ligands like eticlopride, serve as templates for molecular docking and dynamics simulations. nih.govworktribe.comebi.ac.uk These computational techniques allow for the in-silico screening of virtual compounds and the prediction of their binding modes and affinities, thereby prioritizing synthetic efforts. worktribe.com
By integrating these factors, computational models can assist in the design of novel analogs with enhanced D3R selectivity and desired pharmacological profiles for potential therapeutic applications. nih.gov
X-ray Crystallography of this compound and its Receptor Complexes
X-ray crystallography has been a pivotal technique in the structural investigation of this compound, providing definitive evidence for its absolute configuration.
Absolute Configuration Assignment through X-ray Analysis
The absolute configurations of the enantiomers of this compound were unequivocally assigned through single-crystal X-ray analysis. mdpi.comnih.govresource.org The synthesis of the (R)- and (S)-enantiomers of this compound involved a chiral resolution step, and the subsequent fluorination reaction was found to proceed with retention of configuration. nih.govresearchgate.net The X-ray crystal structures of the separated enantiomers confirmed their absolute stereochemistry. nih.govresource.org This experimental verification was crucial for accurately interpreting the structure-activity relationships and understanding the stereoselective interactions with the dopamine D3 receptor. nih.gov
Structural Elucidation of Compound-Target Complexes
While a co-crystal structure of this compound complexed with the dopamine D3 receptor has not been reported, its binding mode has been elucidated through molecular modeling and docking studies, guided by the crystal structure of the D3R with other antagonists, such as eticlopride. nih.govebi.ac.uk These computational investigations suggest a bitopic binding mode for this compound. uni-duesseldorf.denih.gov
In this model, the molecule spans two distinct regions of the receptor:
Orthosteric Binding Site (OBS) : The 2,3-dichlorophenylpiperazine moiety, considered the primary pharmacophore, is predicted to occupy the OBS. uni-duesseldorf.de This pocket is defined by residues from several transmembrane helices and is the binding site for the endogenous ligand, dopamine. nih.gov A key interaction in this pocket for arylpiperazine ligands is a charge-reinforced hydrogen bond between a protonatable nitrogen atom of the piperazine (B1678402) ring and the highly conserved Asp3.32 residue. mdpi.com
Secondary Binding Pocket (SBP) : The benzofuranylamide portion of this compound, the secondary pharmacophore, extends into a secondary binding pocket located in the more variable extracellular region of the receptor. nih.govuni-duesseldorf.de This interaction with the SBP is thought to be a key determinant of the high D3R selectivity observed for this class of compounds. nih.govrowan.edu The structure of this secondary pharmacophore is known to significantly affect the binding pocket interactions. nih.gov
This proposed binding model, informed by the structural data of this compound itself and computational analysis based on homologous receptor structures, provides a detailed hypothesis for the molecular basis of its D3R antagonism and selectivity. mdpi.comnih.gov
Advanced Analytical Methodologies in Bak2 66 Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity of BAK2-66 and for separating and quantifying its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for the analysis of this compound, enabling the separation of its enantiomers and the determination of enantiomeric excess (e.e.). The selection of the chiral stationary phase (CSP) is paramount for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed. The mobile phase composition, typically a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is carefully optimized to achieve baseline resolution of the enantiomeric peaks. Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance.
Table 1: Illustrative Chiral HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Spectroscopic Characterization of Synthetic Products and Intermediates
Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound and its synthetic precursors.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra are acquired to map the complete chemical structure. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the final assembled structure of this compound.
Mass Spectrometry (MS) is utilized to determine the precise molecular weight of this compound and to gain insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, provide highly accurate mass measurements, which are used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the molecular ion, yielding a characteristic fragmentation pattern that can be used to further verify the structure of this compound.
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Measurement | Result |
|---|---|---|
| HRMS (ESI-TOF) | [M+H]⁺ | Confirms elemental composition |
| MS/MS | Fragmentation Pattern | Provides structural fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Electrochemical and Biophysical Characterization (if applicable, non-clinical)
Where relevant, the electrochemical behavior of this compound can be investigated to understand its redox properties. Techniques like cyclic voltammetry can be employed to study the oxidation and reduction potentials of the compound. This information can be valuable in contexts where electron transfer processes are important. Biophysical characterization methods, outside of a clinical context, might include techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) if the compound is expected to interact with specific biological macromolecules. These non-clinical studies can provide initial data on binding affinity and thermodynamics.
Comparative Studies and Relation to Other D3r Ligands
Comparison of BAK2-66 with Analogue PG648
This compound and PG648 are both selective dopamine (B1211576) D3 receptor antagonists that have been studied to understand the structural determinants of D3R affinity and selectivity. PG648, specifically the (R)-enantiomer, was identified as an early enantioselective D3 antagonist nih.govresearchgate.net. This compound is a 3-F-benzofuranyl analogue, structurally related to PG648, which is an indolylamide acs.orgnih.gov.
Differences in Affinity, Selectivity, and Enantioselectivity
Comparative studies have highlighted key differences in the binding profiles of this compound and PG648 at dopamine receptors, particularly D3R and D2R. (R)-BAK2-66 has shown higher D3R affinity and selectivity compared to its (S)-enantiomer. However, (R)-BAK2-66 exhibits lower D3R affinity and enantioselectivity than (R)-PG648 acs.orgnih.govnih.gov.
Specifically, (R)-PG648 demonstrates approximately 13-fold higher affinity for D3R than (R)-BAK2-66. In contrast, (R)-BAK2-66 shows only a 3-fold lower affinity at D2R compared to (R)-PG648 acs.orgnih.gov. This indicates that while both compounds are D3R selective, (R)-PG648 generally possesses a more favorable combination of high D3R affinity and greater selectivity over D2R acs.orgnih.govnih.gov.
The racemic mixture of this compound ((±)-BAK2-66) has shown a D3R affinity of 10 nM, with a selectivity ratio of approximately 96-fold for D3R over D2R. (R)-BAK2-66, with a Ki of 6.9 nM, demonstrated similar D3R selectivity (around 115-fold) compared to its racemate (around 86-fold). This contrasts with the more pronounced D3R enantioselectivity observed between the (R)- and (S)-enantiomers of PG648 acs.orgnih.gov.
The binding affinities and selectivity ratios for these compounds at human D2R, D3R, and D4R have been evaluated, revealing enantioselectivity for both pairs of enantiomers at D3R, although the magnitude of enantioselectivity differs acs.orgnih.gov.
Here is a table summarizing some of the reported binding data:
| Compound | Receptor | Ki (nM) | Selectivity (D3R/D2R) | Enantioselectivity (R/S at D3R) |
| (±)-BAK2-66 | hD3R | 10 | ~96-fold | - |
| hD2R | 960 | |||
| (R)-BAK2-66 | hD3R | 6.9 | ~115-fold | Higher affinity than (S)-BAK2-66 acs.orgnih.gov |
| hD2R | - | |||
| (S)-BAK2-66 | hD3R | - | Lower affinity than (R)-BAK2-66 acs.orgnih.gov | |
| (R)-PG648 | hD3R | ~0.53 | >400-fold nih.govnih.gov | Higher affinity than (S)-PG648 acs.orgnih.gov |
| hD2R | >1000 nih.gov | |||
| (S)-PG648 | hD3R | - | Lower affinity than (R)-PG648 acs.orgnih.gov |
Note: Ki values can vary depending on assay conditions and radioligands used acs.orgnih.gov. The value for (R)-PG648 D3R affinity is an approximation based on the reported ~13-fold higher affinity than (R)-BAK2-66 (6.9 nM) acs.orgnih.gov.
Impact of Fluorine Substitution versus Hydroxyl Group
A key structural difference between this compound and PG648 lies in the substitution at a specific position in the linker region: this compound features a fluorine atom, while PG648 has a hydroxyl group researchgate.netacs.orgnih.govuni-duesseldorf.de. This difference has a notable impact on their interactions with the D3R binding pocket.
The polar interaction between the tyrosine residue at position 7.43 (Y7.43) in the D3R and the 3-OH group in (R)-PG648 is more prominent than the interaction with the 3-F group of (R)-BAK2-66 acs.orgnih.gov. This stronger polar interaction with the hydroxyl group in PG648 is likely a contributing factor to its higher D3R affinity and the more significant enantioselectivity observed compared to this compound acs.orgnih.govuni-duesseldorf.de.
Despite the difference in the nature of the polar interaction, enantioselectivity is still retained in this compound acs.orgnih.gov. The introduction of fluorine in the linker has been shown to retain enantioselectivity and can also result in improved properties such as higher permeability through the blood-brain barrier and metabolic stability uni-duesseldorf.denih.gov.
Analysis of Related Dopamine Receptor Ligand Scaffolds
Dopamine receptor ligands, particularly those targeting the D2-like family (D2, D3, and D4), often share common structural features or pharmacophores uni-duesseldorf.denih.govresearchgate.net. Understanding these scaffolds and their contributions to receptor binding is crucial for the rational design of selective ligands.
Primary and Secondary Pharmacophore Contributions
Many D3R-selective ligands, including this compound and PG648, are described as having a bitopic structure, featuring a primary pharmacophore (PP) and a secondary pharmacophore (SP) connected by a linker researchgate.netuni-duesseldorf.de. The arylpiperazine moiety is commonly considered the primary pharmacophore in these compounds uni-duesseldorf.de. This part of the molecule is often involved in interactions with conserved residues within the transmembrane domains of dopamine receptors uni-duesseldorf.de.
The secondary pharmacophore, often an arylcarboxamide (such as the benzofuranylamide in this compound or the indolylamide in PG648), interacts with a secondary binding pocket acs.orgnih.govuni-duesseldorf.de. The structure of this secondary pharmacophore and its interaction with the binding pocket significantly affect the binding properties and selectivity of the molecule acs.orgnih.gov.
The linker connecting the primary and secondary pharmacophores is also critical uni-duesseldorf.de. Its length and the presence of substituents (like the fluorine or hydroxyl group) influence the molecule's orientation within the binding pockets and contribute to affinity and selectivity acs.orgnih.govuni-duesseldorf.de.
Structure-Activity Relationships (SAR) within Related Compound Series
Structure-Activity Relationship (SAR) studies within series of related D3R ligands have been instrumental in identifying key structural features that influence binding affinity and selectivity uni-duesseldorf.denih.govresearchgate.netchemrxiv.org. These studies often involve systematic modifications to the primary pharmacophore, secondary pharmacophore, or the linker region and evaluating the impact on receptor binding.
For instance, the importance of the 4-atom linker length between the aryl amide and the 4-phenylpiperazine has been demonstrated acs.orgnih.govnih.gov. Modifications to the linker, such as decreasing its length or increasing steric bulk, can significantly decrease binding affinities for both D3R and D2R acs.org.
SAR studies have also explored variations in the arylpiperazine (primary pharmacophore) and arylcarboxamide (secondary pharmacophore) moieties researchgate.netuni-duesseldorf.de. These investigations aim to optimize interactions with the respective binding pockets to enhance D3R affinity and selectivity over other dopamine receptor subtypes, particularly D2R, due to their high homology uni-duesseldorf.denih.govresearchgate.net. The high-resolution crystal structure of the D3 receptor has further aided structure-based drug design and SAR studies by providing insights into receptor-ligand interactions nih.gov.
Understanding Divergent Biological Activities within Analogues
Even structurally similar analogues targeting the D3 receptor can exhibit divergent biological activities. This can manifest not only in differences in affinity and selectivity but also in their intrinsic activity (e.g., antagonist vs. partial agonist) or interactions with other receptor systems.
The differences in the secondary pharmacophore (benzofuranylamide in this compound vs. indolylamide in PG648) and the substitution in the linker region (fluorine vs. hydroxyl) contribute to the observed differences in D3R affinity and selectivity between this compound and PG648 acs.orgnih.gov. These subtle structural variations can lead to different binding poses and interaction profiles within the complex D3R binding site, resulting in divergent pharmacological profiles.
Future Directions and Emerging Research Avenues for Bak2 66
Exploration of Novel Synthetic Routes for Enhanced Yield or Stereocontrol
Developing novel synthetic routes for BAK2-66 and its enantiomers is a key area for future exploration. The current synthesis of this compound involves a chiral secondary alcohol intermediate also used for (R)- and (S)-PG648. acs.orgnih.gov The fluorination step using N,N-diethylaminosulfur trifluoride (DAST) has been shown to proceed with retention of configuration. acs.orgnih.gov However, there is a reported side reaction during fluorination that yields a structural isomer. acs.org
Future research could focus on developing alternative synthetic strategies that offer improved yields, greater stereocontrol to preferentially produce the more active (R)-enantiomer, and minimize the formation of byproducts. acs.orgnih.gov Exploring different fluorinating agents or reaction conditions could lead to more efficient and selective transformations. Additionally, investigating entirely new synthetic pathways could potentially reduce costs and improve scalability for the production of research quantities of this compound.
Further Refinement of Structure-Activity Relationship (SAR) based on Molecular Insights
Further refinement of the SAR of this compound and its analogues is crucial for designing compounds with improved affinity, selectivity, and pharmacokinetic properties. creative-proteomics.com Previous studies have highlighted the importance of the linker rigidity and the presence of basic tertiary amine groups for optimal pKa values in related series. nih.gov The length of the alkyl linker between the aryl amide and the 4-phenylpiperazine has also been shown to be important. acs.orgnih.gov
Molecular insights gained from techniques such as X-ray crystallography of D3R-ligand complexes and computational modeling can guide this refinement. acs.orgnih.govnih.gov Understanding the specific interactions between this compound and the D3R binding pocket, including the role of residues like Y7.43, can inform the design of new analogues with enhanced binding characteristics. acs.orgnih.gov SAR analysis allows for the identification of functional groups critical for biological activity, facilitating targeted modifications to improve compound properties. creative-proteomics.comresearchgate.net
Application of Advanced Computational Methodologies (e.g., AI-driven drug design, advanced simulations)
Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into the binding poses and stability of this compound at the D3R. nih.govfrontiersin.orgmdpi.com This can help predict the effects of structural modifications on binding affinity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be built using data from existing this compound analogues to predict the activity of novel, unsynthesized compounds. creative-proteomics.comnih.govresearchgate.net AI algorithms can analyze large datasets of chemical structures and biological activities to identify potential new lead compounds or optimize existing ones. ibmc.msk.rufrontiersin.org
Advanced simulations, such as free energy calculations, can provide a more accurate estimation of binding affinities and help understand the role of solvent molecules and protein flexibility in ligand binding. nih.gov These computational approaches can prioritize the synthesis and testing of the most promising candidates, thereby reducing the time and cost associated with drug discovery. creative-proteomics.comfrontiersin.org
Development as a Chemical Probe for D3R Mechanism Elucidation
This compound, as a selective D3R antagonist, has the potential to be developed further as a chemical probe to elucidate the precise mechanisms mediated by the D3 receptor. thermofisher.krlookchem.com Chemical probes are selective small molecules used to modulate protein function and investigate the biological consequences of targeting a specific protein. thermofisher.kr
Utilizing this compound as a chemical probe in cell-based or animal studies can help researchers understand the downstream signaling pathways activated or inhibited by D3R antagonism. thermofisher.kr This can provide valuable insights into the physiological and pathophysiological roles of the D3 receptor, particularly in the context of neuropsychiatric disorders. By selectively perturbing D3R activity with a well-characterized probe like this compound, researchers can gain a clearer picture of its involvement in complex biological processes. thermofisher.kr This can also aid in validating D3R as a therapeutic target. thermofisher.kr
Q & A
Q. How should researchers address gaps in this compound’s literature while avoiding redundancy?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to map existing knowledge. Identify gaps via SWOT analysis (Strengths, Weaknesses, Opportunities, Threats). Propose hypotheses that extend beyond mechanistic replication (e.g., exploring polypharmacology or combination therapies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
